molecular formula C6H3Cl4N B1582900 2-Chloro-3-(trichloromethyl)pyridine CAS No. 72648-12-5

2-Chloro-3-(trichloromethyl)pyridine

Cat. No.: B1582900
CAS No.: 72648-12-5
M. Wt: 230.9 g/mol
InChI Key: TZKVGCQBQQFWOV-UHFFFAOYSA-N
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Description

2-Chloro-3-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a trichloromethyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-(trichloromethyl)pyridine, also known as Nitrapyrin, is the bacteria Nitrosomonas . Nitrosomonas plays a crucial role in the nitrification process, which involves the oxidation of ammonia to nitrite .

Mode of Action

This compound interacts with its target, Nitrosomonas, by inhibiting the ammonia monooxygenase (AMO) pathway . This pathway is essential for ammonia oxidation in nitrification . Furthermore, this compound also functions as an inhibitor of the urease enzyme in Nitrosomonas, preventing hydrolytic action on urea .

Biochemical Pathways

The inhibition of the AMO pathway and urease enzyme by this compound affects the nitrification process, a key biochemical pathway in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby affecting downstream processes such as the production of nitrate, a vital nutrient for plant growth .

Pharmacokinetics

It is known that the compound can undergo hydrolysis to form 6-chloropicolinic acid .

Result of Action

The inhibition of Nitrosomonas by this compound leads to a reduction in the amount of nitrite produced from ammonia . This can have significant effects at the molecular and cellular levels, particularly in environments where nitrification plays a crucial role, such as in soils.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil conditions can affect the compound’s ability to inhibit Nitrosomonas and, consequently, the nitrification process

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-(trichloromethyl)pyridine can be synthesized through the photochlorination of 2-methylpyridine. The reaction involves the exposure of 2-methylpyridine to chlorine gas under ultraviolet light, resulting in the formation of this compound and hydrogen chloride as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale photochlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors equipped with ultraviolet light sources to facilitate the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include partially or fully dechlorinated pyridines.

Scientific Research Applications

Pesticide Properties

2-Chloro-3-(trichloromethyl)pyridine has demonstrated significant efficacy as a pesticide. It functions effectively against various pests, including nematodes, insects, and fungi.

  • Nematocidal Activity : Studies have shown that formulations containing this compound exhibit complete control over root-knot nematode larvae. For instance, compositions with concentrations around 500 parts per million resulted in 100% mortality of nematode larvae after six days of exposure .
  • Insecticidal Efficacy : The compound has also been tested against common household pests such as houseflies and cockroaches, achieving complete kill rates when used at effective concentrations .
  • Fungicidal Effects : The antimicrobial properties of this compound extend to its use as a fungicide. It has been shown to inhibit the growth of various fungal strains when incorporated into culture media .

Herbicidal Properties

This compound is effective in controlling a variety of weeds. For example, it has been reported to effectively kill crabgrass when applied in aqueous solutions at concentrations of 4000 parts per million . Additionally, it has been noted for its activity against other plant species such as pigweed and foxtail .

Synthesis Intermediates

This compound serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chlorinated structure allows for further chemical modifications that can lead to the development of new compounds with enhanced biological activities .

Toxicological Studies

While the compound exhibits beneficial properties, it is essential to consider its toxicological profile:

  • Mutagenicity : In vitro studies have indicated that this compound may be mutagenic when tested on bacterial strains such as S. typhimurium. However, the relevance of these findings to human health remains under investigation .
  • Long-term Exposure Effects : Long-term feeding studies in rats have shown some adverse effects at high doses, including changes in body weight and liver health. However, no significant increase in tumor incidence was reported .

Case Studies and Research Findings

A series of studies have documented the effectiveness and safety profiles of this compound:

Study FocusFindings
Nematode ControlComplete control over root-knot nematode larvae at 500 ppm concentration .
Insect ControlAchieved 100% kill rates for houseflies and cockroaches at effective concentrations .
Fungus InhibitionComplete inhibition of growth for specific fungal strains in culture media .
Herbicide EfficacyEffective control over crabgrass and other weeds at high concentrations .
ToxicologyPotential mutagenicity observed; long-term studies show some adverse effects but no tumors .

Biological Activity

Introduction

2-Chloro-3-(trichloromethyl)pyridine is a chlorinated pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a trichloromethyl group, is primarily studied for its potential applications in agriculture as an insecticide and herbicide, as well as its implications in toxicological research.

  • Chemical Formula : C₆H₃Cl₄N
  • CAS Number : 606698
  • Molecular Weight : 227.43 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various microbial strains, with complete inhibition of growth observed in laboratory settings. For instance, when tested against Pullularia pullulans and Candida pelliculosa, the compound showed robust antifungal properties at concentrations as low as 100 parts per million (ppm) .

Insecticidal Activity

The compound has been identified as an effective insecticide. In experimental setups, it achieved 100% mortality rates for house flies and American cockroaches when applied at concentrations of 500 ppm . This suggests a strong potential for use in pest control applications.

Herbicidal Activity

This compound also demonstrates herbicidal properties, making it valuable in agricultural settings. Its effectiveness as a herbicide is attributed to its ability to disrupt plant growth mechanisms, although detailed mechanisms remain to be fully elucidated .

Acute Toxicity

Toxicological assessments reveal that this compound poses risks when ingested or upon dermal contact. Studies on rats indicate harmful effects at high doses, with significant reductions in body weight observed in male rats fed high concentrations over extended periods .

Mutagenicity and Genotoxicity

In vitro studies have shown that the compound has mutagenic potential when tested on Salmonella typhimurium strains (TA97, TA98, TA100), indicating possible genotoxic effects . However, further studies are necessary to establish a comprehensive understanding of its mutagenic profile.

Long-term Exposure Effects

Long-term feeding studies conducted on rats suggest that while some adverse effects such as bile duct hyperplasia were noted, these findings were considered incidental and not necessarily indicative of carcinogenic potential . The relevance of these findings to human health remains uncertain and warrants further investigation.

Study 1: Antimicrobial Efficacy

A study published by the Gezondheidsraad examined the antimicrobial efficacy of various chlorinated pyridines, including this compound. The results indicated a significant reduction in microbial viability across several strains tested. The study emphasized the importance of chlorinated compounds in developing new antimicrobial agents .

Study 2: Insecticidal Application

A patent analysis highlighted the use of this compound as an insecticide. The study reported complete eradication of common household pests at specified concentrations, suggesting its practical application in pest management strategies .

Study 3: Toxicological Assessment

A comprehensive toxicological assessment conducted over two years revealed varied effects based on dosage and exposure duration. While some adverse effects were noted at high doses, no significant tumorigenic effects were observed across test subjects .

Properties

IUPAC Name

2-chloro-3-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVGCQBQQFWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345740
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72648-12-5
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72648-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The process according to claim 4 wherein 2-chloronicotinic acid is produced by reacting 2-chloro-3-trifluoromethyl pyridine with aluminum chloride to obtain 2-chloro-3-trichloromethyl pyridine and then hydrolyzing the 2-chloro-3-trichloromethyl pyridine in the presence of sulfuric acid or phosphoric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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